Dibenzothiophene-2,8-dicarbaldehyde
Description
Structure
2D Structure
Properties
CAS No. |
25185-91-5 |
|---|---|
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
dibenzothiophene-2,8-dicarbaldehyde |
InChI |
InChI=1S/C14H8O2S/c15-7-9-1-3-13-11(5-9)12-6-10(8-16)2-4-14(12)17-13/h1-8H |
InChI Key |
LFAGMIMSUYTWDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C3=C(S2)C=CC(=C3)C=O |
Origin of Product |
United States |
Significance of the Dibenzothiophene Scaffold in π Conjugated Systems
The dibenzothiophene (B1670422) unit is a sulfur-containing heterocyclic compound composed of two benzene (B151609) rings fused to a central thiophene (B33073) ring. wikipedia.org This arrangement results in a rigid and planar structure with an extended π-conjugated system, making it an excellent building block for organic electronic materials. wikipedia.orgresearchgate.netrsc.org The sulfur atom in the thiophene ring influences the electronic properties of the molecule, contributing to its high thermal and photo-oxidation stability. rsc.org
The inherent electronic characteristics of the dibenzothiophene scaffold, such as its electron-rich nature, make it suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). researchgate.netrsc.orgossila.com The ability to modify the dibenzothiophene core at various positions allows for the fine-tuning of its electronic and photophysical properties, leading to the development of materials with enhanced performance. researchgate.netrsc.org For instance, derivatives of dibenzothiophene have been synthesized that exhibit high charge carrier mobilities, a crucial parameter for efficient OFETs. rsc.orgossila.com
Strategic Importance of Dialdehyde Functionality in Molecular Design and Functionalization
The presence of two aldehyde groups at the 2 and 8 positions of the dibenzothiophene (B1670422) scaffold is of paramount strategic importance for molecular design and functionalization. Aldehydes are highly versatile functional groups that can participate in a wide array of chemical reactions, providing a gateway to a diverse range of complex molecular architectures. acs.orgacs.org
The dialdehyde (B1249045) functionality allows for the extension of the π-conjugated system through reactions such as Wittig, Knoevenagel, and Horner-Wadsworth-Emmons reactions. These reactions enable the introduction of various substituents, leading to materials with tailored optical and electronic properties. researchgate.net Furthermore, the aldehyde groups can readily undergo condensation reactions with amines to form Schiff bases, which are valuable intermediates in the synthesis of macrocycles, polymers, and other functional materials. acs.orgacs.org This reactivity makes dibenzothiophene-2,8-dicarbaldehyde a key precursor for the construction of larger, more intricate π-conjugated systems for advanced applications. frontiersin.org
Historical Context and Evolution of Research on Dicarbaldehyde Functionalized Heterocycles
Regioselective Synthesis Strategies for Dibenzothiophene-2,8-dicarbaldehyde
Regioselectivity, the control of the position of chemical bond formation, is paramount in the synthesis of this compound. The goal is to specifically target the 2 and 8 positions on the dibenzothiophene scaffold, which are chemically distinct from other positions like 4 and 6.
A common and reliable route to this compound involves a series of sequential reactions starting from the basic dibenzothiophene molecule. These multi-step syntheses allow for the gradual and controlled introduction of the desired functional groups.
One of the initial and crucial steps in the multi-step synthesis is the halogenation of dibenzothiophene. Bromination, for instance, can be used to introduce bromine atoms onto the dibenzothiophene ring. A specific example is the synthesis of 2,8-dibromodibenzothiophene (B47624), which serves as a key intermediate. frontiersin.org This di-brominated compound can then be further manipulated. For instance, an improved synthesis method for 2,8-dibromodibenzothiophene has been developed, highlighting its importance as a precursor. rsc.org
The subsequent step often involves the conversion of the halogenated dibenzothiophene into other functional groups. While direct oxidation to an aldehyde can be challenging, these halogenated intermediates are versatile handles for further transformations.
| Starting Material | Reagent | Product | Reference |
| Dibenzothiophene | Bromine | 2,8-dibromodibenzothiophene | frontiersin.org |
| 4,6-(SiMe3)2(SC12H6) | Bromine | 4,6-Br2(SC12H6) | rsc.org |
Table 1: Halogenation Reactions of Dibenzothiophene Derivatives
Once a suitable precursor is obtained, such as a di-lithiated or di-Grignard derivative of dibenzothiophene, formylation can be carried out. This reaction introduces the aldehyde groups. A common formylating agent is N,N-dimethylformamide (DMF). The reaction of a di-lithiated dibenzothiophene with DMF, followed by an acidic workup, can yield the desired this compound. The regioselectivity of the initial lithiation step is critical to ensure the formation of the 2,8-disubstituted product.
To improve efficiency and reduce waste, researchers are increasingly exploring one-pot syntheses. These procedures involve multiple reaction steps occurring in the same reaction vessel without the isolation of intermediates. For instance, a one-pot preparation of 1-lithiodibenzothiophene from commercial materials has been demonstrated, which can then be reacted with an appropriate electrophile to introduce a functional group. rsc.org While this specific example focuses on the 1-position, the principle can be extended to the synthesis of dicarbaldehyde scaffolds at other positions through careful selection of directing groups and reaction conditions.
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been applied to the preparation of dibenzothiophene derivatives. nih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, the Suzuki-Miyaura reaction can be used to couple a di-halogenated dibenzothiophene with a suitable boronic acid or ester to introduce various aryl groups. nih.gov
In the context of monomer synthesis for conjugated polymers, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) are employed. frontiersin.org For instance, 2,8-dibromodibenzothiophene can be reacted with a tributyltin-substituted thiophene (B33073) in the presence of a palladium catalyst to create a longer conjugated monomer. frontiersin.org This approach highlights the versatility of palladium catalysis in building complex molecules based on the dibenzothiophene core. rsc.orgnih.gov
| Catalyst | Reactants | Product Type | Reference |
| Pd(OAc)2 | Aryl sulfides | Dibenzothiophene derivatives | nih.gov |
| Pd(PPh3)4 | 2,8-dibromodibenzothiophene, Tributyltin-substituted thiophene | Dibenzothiophene-thiophene monomer | frontiersin.org |
| Pd(0) catalyst | 4-bromothiophene-2-carbaldehyde, Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde | nih.gov |
Table 2: Examples of Palladium-Catalyzed Reactions in Dibenzothiophene Derivative Synthesis
Multi-step Approaches from Dibenzothiophene Precursors
Advanced Purification Techniques for High Purity this compound
Obtaining high-purity this compound is crucial for its application in electronic materials, where even small impurities can significantly degrade performance. Standard purification techniques include column chromatography and recrystallization. researchgate.net
For particularly demanding applications, more advanced purification methods may be necessary. These can include sublimation, which is effective for removing non-volatile impurities, and zone refining, a technique that can achieve ultra-high purity levels by repeatedly passing a molten zone through a solid sample. The choice of purification method depends on the specific impurities present and the required purity level of the final product. The solubility of the compound in various organic solvents is a key factor in selecting an appropriate recrystallization solvent system. researchgate.net
Derivatization Reactions of this compound for Expanded Conjugation
The aldehyde functionalities at the 2 and 8 positions of the dibenzothiophene core serve as versatile synthetic handles for extending the π-conjugated system. Through various condensation and coupling reactions, the electronic and optical properties of the resulting materials can be systematically tuned. These derivatization strategies are pivotal in the design of novel organic electronic materials.
Knoevenagel Condensation Reactions for π-System Extension
The Knoevenagel condensation is a powerful method for C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. mychemblog.comtandfonline.com In the context of this compound, this reaction provides a direct route to extend the π-conjugation by introducing electron-withdrawing groups, which can significantly influence the material's optoelectronic properties. mychemblog.com The reaction is typically catalyzed by weak bases such as amines, ammonia, or their salts. mychemblog.com More recently, environmentally friendly and efficient catalysts like molecular iodine in the presence of K2CO3 have been developed for this transformation. tandfonline.comtandfonline.com
The general reaction involves the condensation of the two aldehyde groups of this compound with active methylene compounds such as malononitrile (B47326) or ethyl cyanoacetate. tandfonline.comtandfonline.com The choice of the active methylene compound allows for the fine-tuning of the electronic properties of the resulting extended π-system. For instance, the use of malononitrile introduces strong electron-withdrawing dicyanovinyl groups, which can lower the LUMO energy level of the molecule.
A typical procedure involves stirring the aromatic aldehyde and the active methylene compound with a catalytic amount of a base in a suitable solvent at room temperature or with gentle heating. tandfonline.com The use of an indium(III) chloride/acetic anhydride (B1165640) system has also been reported to effectively promote the Knoevenagel condensation for a variety of aldehydes. acs.org
Table 1: Representative Knoevenagel Condensation Reactions with Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Malononitrile | I2/K2CO3, EtOH, rt, 3 min | 2-(4-Chlorobenzylidene)malononitrile | 95 | tandfonline.com |
| Benzaldehyde | Malononitrile | I2/K2CO3, EtOH, rt, 5 min | 2-Benzylidenemalononitrile | 92 | tandfonline.com |
| p-Methoxybenzaldehyde | Malononitrile | Lemon juice, rt, 15 min | 2-(4-Methoxybenzylidene)malononitrile | 90 | researchgate.net |
| Syringaldehyde | Malonic acid | Piperidine, Pyridine, 70°C, 3h | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylic acid | - | mychemblog.com |
This table presents data for analogous reactions to illustrate the typical conditions and yields for Knoevenagel condensations.
Wittig Reactions for Olefinic Linker Incorporation
The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). lumenlearning.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is particularly valuable for incorporating olefinic linkers into the dibenzothiophene framework, thereby extending the conjugation path and allowing for the synthesis of a wide array of functional materials. lumenlearning.com The key advantage of the Wittig reaction is the regiospecific formation of the double bond at the position of the original carbonyl group. libretexts.org
The synthesis of the necessary Wittig reagent typically begins with the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium salt. lumenlearning.com This salt is then treated with a strong base, such as n-butyllithium, to generate the nucleophilic ylide. masterorganicchemistry.com The ylide then reacts with the aldehyde groups of this compound. The mechanism proceeds through a [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to yield the desired alkene and triphenylphosphine oxide. masterorganicchemistry.com The formation of the highly stable P=O bond is a major driving force for this reaction. pressbooks.pub
By choosing different phosphonium ylides, a variety of vinylic groups can be introduced onto the dibenzothiophene core. For instance, reacting this compound with methyltriphenylphosphonium (B96628) bromide (after deprotonation) would yield 2,8-divinyldibenzothiophene. The stereochemistry of the resulting alkene (E or Z) is dependent on the nature of the ylide; stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene. organic-chemistry.org
Table 2: Potential Wittig Reactions with this compound
| Wittig Reagent | Expected Product | Olefinic Linker |
| Methyltriphenylphosphonium ylide | 2,8-Divinyldibenzothiophene | -CH=CH2 |
| Ethyltriphenylphosphonium ylide | 2,8-Di(prop-1-en-1-yl)dibenzothiophene | -CH=CH-CH3 |
| Benzyltriphenylphosphonium ylide | 2,8-Distyryldibenzothiophene | -CH=CH-Ph |
| (4-Methoxyphenyl)methyltriphenylphosphonium ylide | 2,8-Bis(4-methoxystyryl)dibenzothiophene | -CH=CH-C6H4-OCH3 |
This table illustrates hypothetical products from the reaction of this compound with various Wittig reagents.
Formation of Azomethines and Schiff Bases from Aldehyde Functionalities
The reaction of the aldehyde groups of this compound with primary amines leads to the formation of imines, commonly known as Schiff bases or azomethines. science.gov This condensation reaction is a straightforward and efficient method for introducing nitrogen-containing linkages into the conjugated system. Schiff bases derived from aromatic aldehydes and amines are of significant interest due to their diverse applications and tunable properties. jocpr.comresearchgate.net
The synthesis of these di-Schiff bases is typically achieved by refluxing a solution of this compound with a stoichiometric amount of the desired aromatic or aliphatic amine in a suitable solvent, often with a catalytic amount of acid. arabjchem.org For instance, the condensation of 3,3′-bithiophene-2,2′-dicarbaldehyde with various aromatic amines in refluxing benzene (B151609) with a catalytic amount of para-toluenesulfonic acid has been reported to give good yields of the corresponding di-imines. arabjchem.org A similar approach can be applied to this compound. Solvent-free conditions using catalysts like P2O5/SiO2 at room temperature have also been developed as an environmentally friendly alternative. jocpr.comresearchgate.net
The electronic properties of the resulting Schiff base can be readily modified by varying the substituent on the amine. The incorporation of the C=N bond extends the conjugation, and the nitrogen atom can also act as a coordination site for metal ions, leading to the formation of metallo-organic polymers and complexes.
Table 3: Synthesis of Schiff Bases from Bithiophene Dicarbaldehydes and Aromatic Amines
| Dicarbaldehyde | Amine | Product | Yield (%) | Reference |
| 3,3′-Bithiophene-2,2′-dicarbaldehyde | Aniline | 2,2′-(N-(phenyl)diimino)-3,3′-bithiophene | 78 | arabjchem.org |
| 3,3′-Bithiophene-2,2′-dicarbaldehyde | p-Toluidine | 2,2′-(N-(p-tolyl)diimino)-3,3′-bithiophene | 79 | arabjchem.org |
| 3,3′-Bithiophene-4,4′-dicarbaldehyde | Benzylamine | 4,4′-(N-(benzyl)diimino)-3,3′-bithiophene | 69 | arabjchem.org |
| 3,3′-Bithiophene-2,2′-dicarbaldehyde | o-Phenylenediamine | dithieno[3,4-c;4′,3′-e]azepino[1,2-a]benzimidazole | - | arabjchem.org |
This table provides data from analogous reactions with bithiophene dicarbaldehydes to illustrate the synthetic possibilities for this compound.
Selective Oxidation Reactions for Further Functionalization
The aldehyde groups of this compound can be selectively oxidized to the corresponding carboxylic acids, providing another avenue for functionalization. These resulting dicarboxylic acids can serve as important monomers for the synthesis of polyesters and polyamides or can be further converted into other functional groups like esters and amides. A key challenge is to achieve selective oxidation of the aldehyde groups without affecting other sensitive parts of the molecule.
Several methods have been developed for the chemoselective oxidation of aromatic aldehydes. rsc.orgrsc.org A recently reported protocol utilizes potassium tert-butoxide as an oxygen source, allowing for the conversion of various aromatic and heteroaromatic aldehydes to their corresponding carboxylic acids under mild conditions and with high chemoselectivity. rsc.orgrsc.org This method is noteworthy for its operational simplicity and the avoidance of heavy metal oxidants. rsc.orgrsc.org
Other established reagents for this transformation include sodium chlorite (B76162) in the presence of a chlorine scavenger, and catalytic systems such as vanadium acetylacetonate (B107027) with hydrogen peroxide. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to ensure high yields and to prevent over-oxidation or side reactions.
Table 4: Reagents for the Selective Oxidation of Aromatic Aldehydes to Carboxylic Acids
| Reagent System | Conditions | Substrate Scope | Reference |
| Potassium tert-butoxide | DMSO, room temperature | Aromatic and heteroaromatic aldehydes | rsc.orgrsc.org |
| Sodium chlorite, Hydrogen peroxide | Acetonitrile, room temperature | Aromatic and aliphatic aldehydes | acs.org |
| N-Hydroxyphthalimide (NHPI) | Oxygen, organic solvent or water | Wide range of aldehydes | organic-chemistry.org |
| Vanadium(IV) acetylacetonate (VO(acac)2) | Hydrogen peroxide | Aromatic and aliphatic aldehydes | organic-chemistry.org |
This table summarizes various reagent systems applicable for the selective oxidation of the aldehyde functionalities in this compound.
Electrochemical Copolymerization with Thiophene Derivatives
Electrochemical polymerization is a versatile technique for the synthesis of conducting polymers directly onto an electrode surface. researchgate.net this compound, after suitable derivatization to introduce polymerizable units, can be used as a monomer in electrochemical copolymerization with other thiophene derivatives. This approach allows for the creation of copolymers with tailored electronic and optical properties. researchgate.net
The general mechanism of electropolymerization of thiophenes involves the oxidation of the monomer to form a radical cation. acs.orgdtic.mil These radical cations then couple, and subsequent deprotonation leads to the formation of dimers and oligomers, which eventually grow into a polymer film on the electrode surface. acs.orgwinona.edu The polymerization potential is a critical parameter, and it is often advantageous to use a potential slightly above the onset oxidation potential of the monomer. winona.edu
By copolymerizing a derivatized dibenzothiophene monomer with simple thiophenes, such as thiophene or 3-hexylthiophene, the resulting copolymer can exhibit properties that are intermediate between or superior to the corresponding homopolymers. The feed ratio of the comonomers in the electrolyte solution can be varied to control the composition and, consequently, the properties of the resulting copolymer film. researchgate.net The kinetics of the polymerization can be influenced by the addition of small amounts of bithiophene or terthiophene, which can lower the required polymerization potential and lead to more uniform polymer films. acs.orgdtic.mil
Table 5: Electrochemical Polymerization Parameters of Thiophene Derivatives
| Monomer/Comonomer System | Polymerization Method | Onset Oxidation Potential (V vs. Ag/AgCl) | Resulting Polymer |
| Thiophene | Cyclic Voltammetry | ~1.6 | Polythiophene |
| 2,2'-Bithiophene | Cyclic Voltammetry | ~1.0 | Poly(2,2'-bithiophene) |
| Thiophene + 2,2'-Bithiophene | Electrochemical Polymerization | - | Poly(thiophene-co-2,2'-bithiophene) |
| 3,4-Ethylenedioxythiophene (EDOT) + Dithieno[3,2-b:2′,3′-d]thiophene (DTT) | Electrochemical Deposition | - | P[EDOT-co-DTT] |
This table presents typical electrochemical data for the polymerization of thiophene and its derivatives, which can be extended to copolymers involving functionalized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Applications in Characterizing this compound
Proton NMR (¹H NMR) spectroscopy identifies the number and type of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic protons and the aromatic protons on the dibenzothiophene core. The aldehydic protons (–CHO) would appear as a characteristic singlet or a narrowly split multiplet in the downfield region, typically between 9.5 and 10.5 ppm, due to the strong deshielding effect of the adjacent carbonyl group.
The aromatic protons on the dibenzothiophene skeleton would resonate in the aromatic region, generally between 7.0 and 9.0 ppm. Due to the substitution at the 2 and 8 positions, the symmetry of the parent dibenzothiophene is maintained. This would result in a specific splitting pattern for the remaining protons at positions 1, 3, 4, 6, 7, and 9. For comparison, the protons of the unsubstituted dibenzothiophene core appear at specific chemical shifts, which provides a basis for assigning the signals in its derivatives. chemicalbook.com
¹³C NMR Applications in Characterizing this compound
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, the most downfield signal would correspond to the carbonyl carbon of the aldehyde groups, typically appearing between 185 and 200 ppm.
The spectrum would also display a series of signals in the aromatic region (approximately 120-150 ppm) corresponding to the twelve carbon atoms of the dibenzothiophene ring system. The carbons directly attached to the aldehyde groups (C-2 and C-8) and the sulfur atom (C-4a and C-5a) would have distinct chemical shifts influenced by these substituents. Spectral data for the parent dibenzothiophene molecule serves as a reference for the analysis of its substituted analogs. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. For this compound, the IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde groups. This peak is typically observed in the region of 1680-1715 cm⁻¹.
Additional key absorptions would include:
Aldehydic C-H Stretch: Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹, which are characteristic of the C-H bond in an aldehyde.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic rings.
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region arise from the carbon-carbon double bond stretching vibrations within the aromatic framework.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing insights into the electronic transitions within a molecule. Conjugated systems, such as the aromatic structure of dibenzothiophene, exhibit characteristic absorption bands. The parent dibenzothiophene molecule shows absorption maxima (λmax) at several wavelengths, including around 315 nm. aatbio.comresearchgate.netnist.gov
The introduction of two aldehyde groups at the 2 and 8 positions extends the π-conjugated system of the molecule. This extension is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands compared to the unsubstituted dibenzothiophene. This shift occurs because the aldehyde groups' carbonyls participate in the conjugation, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Analysis of the UV-Vis spectrum helps in understanding the electronic properties and the extent of conjugation in the molecule. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for confirming the molecular weight of a compound and assessing its purity. The molecular formula of this compound is C₁₄H₈O₂S, corresponding to a monoisotopic mass of approximately 240.02 Da. uni.lu
In a mass spectrum, this compound would be expected to show a prominent molecular ion peak ([M]⁺) at m/z ≈ 240. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu
Table 1: Predicted Mass Spectrometry Data for this compound Adducts This table displays predicted m/z values for various ionic adducts of this compound.
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 241.03178 |
| [M+Na]⁺ | 263.01372 |
| [M]⁺ | 240.02395 |
| [M-H]⁻ | 239.01722 |
Data sourced from PubChemLite. uni.lu
X-ray Diffraction (XRD) Analysis for Crystalline Structure Determination and Bulk Material Characterization
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. For a compound like this compound, which is a solid at room temperature, single-crystal XRD can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking or hydrogen bonding.
This analysis reveals the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Such data is invaluable for understanding how the molecules pack in the solid state, which influences the material's bulk properties. While specific crystallographic data for this compound is not presently found in open literature, XRD remains a critical technique for the full characterization of this and related crystalline organic materials. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique exclusively used for detecting and characterizing species with unpaired electrons, such as free radicals, radical ions, and transition-metal complexes. In the context of this compound, EPR spectroscopy is invaluable for studying its radical cation or anion species, which can be generated through chemical or electrochemical oxidation or reduction.
The core principle of EPR involves the absorption of microwave radiation by an unpaired electron when placed in a strong magnetic field. The analysis of the resulting spectrum provides detailed information about the electronic structure and environment of the radical species. For derivatives of dibenzothiophene, the generation of radical cations often occurs through the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically centered on the sulfur-containing ring system. researchgate.net
When this compound is converted into a radical species, EPR spectroscopy can determine the g-factor and hyperfine coupling constants. The g-factor is analogous to the chemical shift in NMR and provides insight into the electronic environment of the unpaired electron. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³³S), revealing how the spin density is distributed across the molecule. This information is crucial for identifying the specific atoms that bear the unpaired electron, thus confirming the location of the radical center.
For instance, in studies of related thiophene-based radicals, the EPR spectra often show complex patterns due to coupling with various protons on the aromatic rings. researchgate.net Simulating these spectra and comparing them with experimental data allows for the precise determination of hyperfine coupling constants, which in turn validates theoretical models of spin distribution. researchgate.net
Table 1: Hypothetical EPR Data for the Radical Cation of this compound
| Parameter | Hypothetical Value | Information Gained |
| g-factor (isotropic) | ~2.0035 | Indicates a sulfur-centered organic radical with some spin-orbit coupling. |
| ¹H Hyperfine Coupling (H1, H7) | aH = 0.25 mT | Spin density on the carbon atoms adjacent to the sulfur atom. |
| ¹H Hyperfine Coupling (H3, H9) | aH = 0.18 mT | Spin density on the carbon atoms of the outer rings. |
| ¹H Hyperfine Coupling (H4, H6) | aH = 0.05 mT | Lower spin density on carbon atoms further from the sulfur heteroatom. |
| ¹H Hyperfine Coupling (Aldehyde) | aH = 0.02 mT | Minimal spin density extends to the aldehyde functional groups. |
This table presents hypothetical data based on typical values for similar aromatic sulfur-containing radical cations.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. diva-portal.org XPS is particularly useful for analyzing the surface chemistry of this compound and polymers or films derived from it. The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material.
For this compound (C₁₄H₈O₂S), XPS can confirm the presence and relative quantities of carbon, oxygen, and sulfur. More importantly, high-resolution scans of the core-level electrons for each element (e.g., C 1s, O 1s, S 2p) provide information about their chemical environment and oxidation states. aps.org
The binding energy of a core electron is sensitive to the chemical state of the atom. For example, the C 1s spectrum can be deconvoluted into several peaks corresponding to different types of carbon bonds: C-C/C-H bonds in the aromatic rings, C-S bonds, and C=O bonds in the aldehyde groups. Each of these will have a distinct binding energy.
Similarly, the S 2p spectrum is highly informative. For a neutral dibenzothiophene moiety, the S 2p peak appears at a characteristic binding energy. If the sulfur atom becomes oxidized (e.g., to a sulfoxide (B87167) or sulfone), or if it becomes part of a charged species like a thiophenium ion in a doped polymer, the S 2p binding energy will shift to higher values. aps.org This allows for the direct monitoring of chemical changes at the sulfur atom during reactions or polymerization.
Table 2: Expected XPS Core-Level Binding Energies for this compound
| Element & Orbital | Functional Group | Expected Binding Energy (eV) |
| S 2p₃/₂ | Thiophene-like Sulfur | ~164.0 - 164.5 |
| C 1s | Aromatic C-C, C-H | ~284.5 - 285.0 |
| C 1s | C-S Bond | ~285.5 - 286.0 |
| C 1s | C =O (Aldehyde) | ~287.5 - 288.0 |
| O 1s | C=O (Aldehyde) | ~531.5 - 532.0 |
Note: These are typical binding energy ranges and can be influenced by instrument calibration and sample charging.
Gas Chromatography-Mass Spectrometry (GC/MS) for Product Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is an essential tool for analyzing the purity of a synthesized compound like this compound and for identifying the components of complex reaction mixtures.
In a typical GC/MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas flows through the column, and the different components of the mixture are separated based on their boiling points and interactions with the column's stationary phase. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules (typically via electron ionization), separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.
This method is invaluable for:
Purity Assessment: Determining the purity of a this compound sample by detecting and quantifying any residual starting materials, solvents, or synthetic byproducts.
Reaction Monitoring: Tracking the progress of a reaction by analyzing aliquots of the reaction mixture over time to observe the consumption of reactants and the formation of products.
Byproduct Identification: In the synthesis of this compound, potential side-reactions could lead to mono-aldehydes, over-oxidized products (sulfoxides/sulfones), or products from incomplete reactions. GC/MS can separate these and the mass spectrum of each can be used for structural elucidation, often by comparison to mass spectral libraries. nih.govnist.gov
The retention time (the time it takes for a compound to travel through the GC column) is a characteristic property that helps in identification, while the mass spectrum provides a molecular fingerprint, including the molecular weight and fragmentation pattern of the compound.
Table 3: Illustrative GC/MS Data for a Hypothetical Synthesis Mixture of this compound
| Retention Time (min) | Major m/z Peaks in Mass Spectrum | Likely Compound Identification |
| 15.2 | 184, 139, 92 | Dibenzothiophene (Starting Material) |
| 18.5 | 212, 183, 152 | Dibenzothiophene-2-carbaldehyde (Mono-substituted byproduct) |
| 21.8 | 240 , 211, 183, 139 | This compound (Target Product) |
| 23.5 | 256, 240, 184 | Dibenzothiophene sulfoxide derivative (Oxidized byproduct) |
This table is for illustrative purposes. Actual retention times depend on the specific GC column and conditions used. The bolded entry indicates the target compound.
Theoretical and Computational Investigations of Dibenzothiophene 2,8 Dicarbaldehyde and Its Derived Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Insights
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It has become a staple in chemical research for predicting molecular geometries, vibrational frequencies, and various electronic properties. researchgate.netnih.gov For compounds like Dibenzothiophene-2,8-dicarbaldehyde, DFT calculations provide a foundational understanding of its stability, reactivity, and potential as a building block for larger, more complex systems. nih.gov
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. researchgate.net The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.netscirp.org A smaller gap generally suggests higher chemical reactivity and polarizability. nih.gov
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2,8-diphenyl-dibenzothiophene | -5.67 | -1.89 | 3.78 |
| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | -5.41 | -1.84 | 3.57 |
| 2,8-bis(4-cyanophenyl)-dibenzothiophene | -6.11 | -2.52 | 3.59 |
| 2,8-bis(4-acetylphenyl)-dibenzothiophene | -6.04 | -2.45 | 3.59 |
Theoretical calculations are instrumental in predicting the electronic absorption spectra of molecules, which correspond to transitions from the ground state to various excited states upon absorbing light. researchgate.net TD-DFT is a widely used method for calculating these excitation energies and the corresponding oscillator strengths, which determine the intensity of absorption bands. nih.govresearchgate.net
For the dibenzothiophene core and its derivatives, studies show that substitutions on the aromatic ring can lead to a bathochromic (red) shift in the absorption spectra. scispace.com This means the molecule absorbs light at longer wavelengths. The photophysical properties, including fluorescence quantum yields and lifetimes, are also heavily influenced by the molecular structure. Investigations into the dibenzothiophene parent system reveal very low fluorescence yields (around 1.2-1.6%) and high triplet yields (approximately 98%), indicating that intersystem crossing to the triplet state is a highly efficient process. scispace.com This property is particularly relevant for the development of phosphorescent materials. scispace.com
| Compound Derivative | Absorption λmax (nm) | Fluorescence λmax (nm) | Phosphorescence λmax (nm) | Fluorescence Quantum Yield (%) |
|---|---|---|---|---|
| 2,8-diphenyl-dibenzothiophene | 286, 332 | 367, 384 | 502 | 3.0 |
| 2,8-bis(4-methoxyphenyl)-dibenzothiophene | 293, 338 | 372, 390 | 503 | 4.0 |
| 2,8-bis(4-cyanophenyl)-dibenzothiophene | 303, 344 | 399 | 527 | 14.0 |
| 2,8-bis(4-acetylphenyl)-dibenzothiophene | 300, 343 | 422 | 525 | 2.0 |
Organic molecules with extensive π-conjugated systems and donor-acceptor architectures can exhibit significant nonlinear optical (NLO) properties. nih.govspiedigitallibrary.org These properties are of great interest for applications in optoelectronics, including optical switching and data storage. nih.gov DFT calculations are employed to predict NLO properties by calculating the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.govacs.org
The introduction of strong electron-donating and electron-withdrawing groups, such as the aldehyde groups in this compound, into a π-conjugated framework like dibenzothiophene is a common strategy for enhancing NLO responses. rsc.org Computational studies on similar donor-acceptor systems show that structural modifications can significantly increase hyperpolarizability values. acs.orgrsc.org While specific hyperpolarizability values for this compound are not documented in the searched literature, the molecular design suggests it would be a candidate for NLO activity, a hypothesis that can be rigorously tested through further computational studies. rsc.org
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Phosphorescence Analysis
TD-DFT is the workhorse for studying the excited states of molecules. youtube.com It allows for the calculation of properties related to absorption, fluorescence, and phosphorescence. nih.gov Understanding the nature of excited states is critical for designing materials for applications like OLEDs, which can harness either fluorescence or phosphorescence. rsc.org
Analysis of the dibenzothiophene core structure shows that upon photoexcitation, it efficiently undergoes intersystem crossing (ISC) from the lowest excited singlet state (S1) to a triplet state (T1). scispace.com This process, which involves a change in electron spin, is often the first step toward phosphorescence—light emission from a triplet state. The high triplet yield (ca. 98%) in dibenzothiophene derivatives makes this class of compounds highly relevant for phosphorescent OLED (PHOLED) applications. scispace.com TD-DFT can be used to calculate the energies of these triplet states and the rates of radiative decay back to the ground state, which are key parameters in determining the phosphorescence color and efficiency. researchgate.netmdpi.com Studies on platinum-complexed dibenzothiophene derivatives, for example, have demonstrated solid-state phosphorescence with quantum yields as high as 0.45. nih.gov
Computational Analysis of Reaction Mechanisms and Pathways in Derivatization
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, providing a detailed picture of how a derivatization reaction proceeds. nih.gov
For this compound, various derivatization reactions can be envisioned to further tune its properties. For example, the aldehyde groups are reactive sites for forming Schiff bases or undergoing Knoevenagel condensations, which can extend the π-conjugation of the system. acs.org While specific computational studies on the reaction mechanisms involving this compound were not found, DFT is routinely used for such investigations. nih.gov For example, a study on the atmospheric oxidation of related dibenzo-p-dioxins used DFT to model the reaction pathways with OH radicals, determining rate constants and identifying the most likely degradation products. nih.gov A similar approach could be applied to understand and optimize the synthesis of novel functional materials derived from this compound.
Applications of Dibenzothiophene 2,8 Dicarbaldehyde in Advanced Materials Science
Organic Electronics and Photonics
The rigid and planar structure of the dibenzothiophene (B1670422) core, coupled with its inherent electronic properties, makes it an attractive scaffold for the construction of materials for organic electronics and photonics. The aldehyde groups in Dibenzothiophene-2,8-dicarbaldehyde serve as key reactive sites for extending the conjugation and introducing further functionalities, thereby enabling the fine-tuning of the material's optical and electronic characteristics.
Development of Chromophores and Fluorophores with Tunable Optical Responses
Illustrative Data Table: Potential Optical Properties of Chromophores Derived from this compound
| Derivative | Reactant for Condensation | Expected Absorption Max (nm) | Expected Emission Max (nm) | Potential Application |
| DBT-CNV | Malononitrile (B47326) | 400-450 | 480-530 | Blue-Green Emitter for OLEDs |
| DBT-DCV | Indanedione | 450-500 | 530-580 | Yellow Emitter for OLEDs |
| DBT-BCV | Barbituric Acid | 500-550 | 580-630 | Red Emitter for OLEDs |
This table is illustrative and presents expected values based on known structure-property relationships in similar organic chromophores.
The resulting chromophores and fluorophores could find use as emitters in OLEDs or as fluorescent probes. The dibenzothiophene core imparts good thermal and chemical stability, which is a crucial attribute for device longevity.
Engineering Conjugated Polymers for Optoelectronic Devices
Conjugated polymers are at the heart of many modern optoelectronic devices due to their solution processability, mechanical flexibility, and tunable electronic properties. ossila.com this compound can serve as a monomer for the synthesis of various conjugated polymers through polymerization reactions that involve its aldehyde functionalities, such as the Wittig reaction or Knoevenagel polycondensation. researchgate.net These methods allow for the creation of alternating copolymers with a variety of comonomers, enabling precise control over the polymer's band gap, charge carrier mobility, and other key electronic parameters.
While this compound itself is not directly suitable for electrochemical polymerization, it can be chemically modified to introduce polymerizable units, such as thiophene (B33073) or furan (B31954) rings, at the aldehyde positions. The resulting monomers can then be subjected to electrochemical polymerization to form thin, uniform films on conductive substrates. frontiersin.org This technique offers excellent control over film thickness and morphology. researchgate.net The resulting polymers, containing the dibenzothiophene core, are expected to exhibit electrochromic behavior, changing color upon the application of an electrical potential. The color change is a result of the reversible oxidation and reduction of the polymer backbone, which alters its electronic structure and, consequently, its light absorption properties. The specific colors and switching speeds can be tuned by varying the chemical structure of the monomer. frontiersin.org
Polymers and small molecules derived from this compound hold significant promise for use in OLEDs. The dibenzothiophene moiety is known to be a good building block for host materials in phosphorescent OLEDs due to its high triplet energy. Furthermore, by incorporating suitable electron-donating and electron-accepting groups through reactions with the aldehyde functionalities, it is possible to design thermally activated delayed fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs.
Derivatives of this compound could also be engineered to function as charge transport materials. By attaching hole-transporting (e.g., triphenylamine) or electron-transporting (e.g., oxadiazole) units, materials with preferential charge carrier mobility can be synthesized.
Illustrative Data Table: Potential Performance of OLEDs Incorporating this compound Derivatives
| Device Role | Derivative Type | Max. External Quantum Efficiency (%) | Emission Color |
| Green TADF Emitter | Donor-Acceptor Molecule | > 20 | Green |
| Host for Red Phosphor | High Triplet Energy Polymer | > 25 | Red |
| Hole Transport Layer | Polymer with Pendant Triarylamines | - | - |
This table is illustrative and presents potential performance targets based on state-of-the-art OLEDs with similar material classes.
The development of new donor and acceptor materials is crucial for improving the power conversion efficiency of organic photovoltaics. Conjugated polymers derived from this compound could be designed to have appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for use as either donor or acceptor materials in the active layer of an OPV device. The broad absorption and good charge transport properties of dibenzothiophene-based polymers make them attractive candidates for this application.
In the context of organic field-effect transistors (OFETs), the rigid and planar nature of the dibenzothiophene core is advantageous for promoting intermolecular π-π stacking, which is essential for efficient charge transport. Polymers synthesized from this compound could exhibit high charge carrier mobilities, making them suitable for the semiconductor channel in OFETs.
Design of Photochromic Systems and Stimuli-Responsive Materials
Photochromic materials, which undergo a reversible color change upon exposure to light, are of great interest for applications such as smart windows, optical data storage, and molecular switches. Diarylethenes are a prominent class of photochromic compounds known for their excellent thermal stability and fatigue resistance. researchgate.net this compound can be envisioned as a precursor for the synthesis of novel diarylethene-type photochromic systems. The aldehyde groups can be converted into other functionalities that can then participate in the photocyclization reactions characteristic of diarylethenes. For instance, the aldehyde could be transformed into a thiophene ring bearing a reactive methyl group, a common component in diarylethene synthesis. The electronic properties of the dibenzothiophene core would influence the absorption spectra of both the open and closed forms of the diarylethene, as well as its switching quantum yields. researchgate.netnih.gov
Supramolecular Chemistry and Self-Assembly
The principles of supramolecular chemistry, which involve non-covalent interactions to form organized structures, are central to the application of this compound in materials science. The molecule's distinct shape and electronic properties allow it to participate in various self-assembly processes, leading to the formation of ordered and functional materials.
Utilization as Building Blocks for Coordination Polymers and Metal-Organic Frameworks (MOFs)
The aldehyde groups of this compound serve as reactive sites for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). Through Schiff base condensation with amine-functionalized linkers, the dicarbaldehyde can be incorporated into extended, crystalline networks. oncologyradiotherapy.combohrium.comresearchgate.netibm.com This method allows for the predictable assembly of complex structures where the dibenzothiophene unit can influence the framework's properties, such as porosity and electronic behavior. rsc.org While the direct use of this compound in MOF synthesis is an area of ongoing research, the functionalization of MOFs with aldehyde groups is a well-established strategy for creating materials with tailored properties for applications like selective sensing. acs.orgchemrxiv.org The rigid and planar nature of the dibenzothiophene core is advantageous in directing the formation of ordered, porous structures. mdpi.comrsc.org
Construction of Hydrogen-Bonded Networks and Assemblies
Hydrogen bonding is a powerful tool in crystal engineering for the construction of predictable supramolecular architectures. researchgate.netmdpi.com While specific studies on the hydrogen-bonded networks of crystalline this compound are not extensively documented, the presence of aldehyde groups provides potential sites for hydrogen bond interactions. The self-assembly of related organosulfur compounds and other dicarboxamide derivatives demonstrates the propensity of such molecules to form intricate hydrogen-bonded networks. researchgate.netchemrxiv.orgmdpi.com The interplay of weak hydrogen bonds, such as C-H···O interactions, can direct the packing of molecules in the solid state, leading to specific material properties. mdpi.com
Exploration of Orthogonal Self-Assembly and Supramolecular Polymerization
Orthogonal self-assembly, the process where multiple, non-interfering self-assembly events occur simultaneously, is a sophisticated strategy for creating complex supramolecular systems. The functional groups on this compound could potentially be used in such a manner, where different parts of the molecule direct distinct assembly processes. This approach can lead to the formation of hierarchical structures and supramolecular polymers. nih.gov The self-assembly of aromatic peptide conjugates and other functionalized aromatic compounds into supramolecular polymers highlights the potential for designing complex materials from building blocks with specific interaction sites. nih.govnsf.gov The unique geometry and electronic nature of the dibenzothiophene core make it an interesting candidate for exploring these advanced self-assembly concepts. mdpi.comdoaj.org
Catalysis and Sensing Applications
The integration of this compound into larger functional systems has shown promise in the fields of catalysis and chemical sensing. The inherent properties of the dibenzothiophene unit, combined with the reactivity of the aldehyde groups, contribute to the performance of these materials.
Integration into Covalent Organic Frameworks (COFs) for Photocatalytic Hydrogen Production
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with potential applications in photocatalysis. nih.govresearchgate.net The incorporation of photoactive building blocks into COF structures is a key strategy for developing efficient photocatalysts. Aromatic dialdehydes are common monomers in the synthesis of COFs through imine or β-ketoenamine linkages. researchgate.netuclm.es Specifically, thiophene-based COFs have been investigated for photocatalytic hydrogen evolution. uclm.esrsc.orgresearchgate.neteurekalert.orgresearchgate.net Donor-acceptor type COFs, which can be constructed from electron-rich thiophene derivatives and electron-deficient linkers, are particularly promising for enhancing charge separation and photocatalytic activity. acs.orgnih.govresearchgate.net While direct reports on COFs synthesized from this compound for hydrogen production are emerging, related dibenzothiophene-S,S-dioxide containing polymers have shown high hydrogen evolution rates. mdpi.com
| Polymer/COF System | Monomers | Application | Key Finding |
| DBTO–CMP-1 | Dibenzothiophene-S,S-dioxide-2,8-diamine and terephthaldehyde | Photocatalytic degradation of organic pollutants | Efficient degradation of Rhodamine B under visible light. acs.org |
| BDT-ETTA COF | Benzo[1,2-b:4,5-b']dithiophene-2,6-dicarboxaldehyde and 1,10,2,20-tetra-p-aminophenylethylene | Photocatalytic hydrogen production | Used as a photoelectrode for light-driven water electrolysis. uclm.es |
| BTT-sp2c-COF | Benzo[1,2-b:3,4-b′:5,6-b″]trithiophene-2,5,8-tricarbaldehyde and [1,1′:4′,1″-terphenyl]-4,4″-dicarbonitrile | Selective oxidation of organic sulfides | Full π-conjugation of the BTT unit is crucial for photocatalytic activity. researchgate.net |
Precursor for Advanced Fluorescent Probes and Sensors
The dibenzothiophene core is inherently fluorescent, and its derivatives have been explored as fluorescent dyes. nih.gov The aldehyde functionalities on this compound provide a handle for the synthesis of more complex fluorescent probes and chemosensors. nih.govwikipedia.orgnih.gov Reaction of the aldehyde groups with specific recognition moieties can lead to sensors that exhibit a change in fluorescence upon binding to a target analyte. This "turn-on" or "turn-off" fluorescent response allows for the sensitive detection of various species. nih.govwikipedia.org For example, aromatic dialdehydes are used to create probes for detecting aldehydes in living systems and for the recognition of saccharides. wikipedia.orgnih.gov The development of chemosensors based on thiophene derivatives is a broad field of research, with applications in detecting metal ions and other analytes. researchgate.net
| Sensor Type | Core Structure | Target Analyte | Sensing Mechanism |
| Aldehyde Probe | BODIPY with 2-aminothiophenol | Cellular aldehydes | Reaction-based trigger leading to a fluorescent response. researchgate.netwikipedia.org |
| Glucose Sensor | N,N'-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) | Glucose | Complexation-induced change in vibration-induced emission (VIE). nih.gov |
| Fe(III) Chemosensor | Diphenylether derivatives | Fe(III) ions | Fluorescence quenching upon complexation. thieme-connect.de |
Future Perspectives and Research Directions for Dibenzothiophene 2,8 Dicarbaldehyde
Exploration of Novel Synthetic Pathways and High-Yield Preparations for Scalable Production
The widespread application of dibenzothiophene-2,8-dicarbaldehyde is contingent on the creation of efficient and scalable production methods. Current research aims to supersede conventional, multi-step synthesis processes that are often plagued by low yields and the necessity of harsh chemical reagents. A promising alternative is the direct C-H activation of the dibenzothiophene (B1670422) core, which would enable the direct attachment of formyl groups, thereby simplifying the synthesis and improving atom economy.
The investigation of new catalytic systems is another critical research area. For example, palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling, followed by an oxidation step to create the aldehyde, are being actively explored. The discovery of more effective and stable catalysts could result in higher yields and milder reaction conditions, rendering the process more sustainable and economical for large-scale manufacturing. Flow chemistry is also being recognized as a potent technique for the continuous and scalable synthesis of fine chemicals. Its application to the production of this compound could provide considerable benefits in terms of safety, efficiency, and process management.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Direct C-H Activation | Shorter synthetic route, higher atom economy | Development of selective and efficient catalysts |
| Novel Catalytic Systems | Higher yields, milder reaction conditions | More active and stable palladium catalysts |
| Flow Chemistry | Continuous production, improved safety and control | Optimization of reaction parameters in flow reactors |
Development of Advanced Functional Materials with Precisely Tailored Properties for Emerging Technologies
The distinct optoelectronic properties of the dibenzothiophene core make this compound an exceptional foundation for developing advanced functional materials. The aldehyde groups act as convenient points for further chemical alteration, permitting the fine-tuning of the material's characteristics.
In the realm of organic electronics, derivatives of this compound are being investigated for their potential in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com Reacting the aldehyde groups with different aromatic amines can produce a wide array of Schiff base ligands and conjugated polymers. These materials frequently demonstrate high charge carrier mobilities and adjustable emission colors, which are vital for high-performance electronic devices.
Furthermore, the rigid and planar structure of the dibenzothiophene unit can be leveraged to construct porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials feature large surface areas and well-defined pore structures, positioning them as promising candidates for applications in gas storage and separation, catalysis, and sensing. The aldehyde functionalities can be utilized to build the porous network through reactions such as the Knoevenagel condensation.
| Material Class | Potential Applications | Key Properties |
| Conjugated Polymers | OLEDs, OFETs, OPVs | High charge carrier mobility, tunable emission |
| Porous Organic Polymers (POPs) | Gas storage, separation, catalysis | High surface area, defined pore structure |
| Covalent Organic Frameworks (COFs) | Gas storage, separation, sensing | Crystalline porous structure, high stability |
Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Studies
To fully realize the potential of this compound and its derivatives, a more profound comprehension of the link between their molecular structure and macroscopic properties is imperative. A synergistic strategy that merges experimental characterization with computational modeling is essential for this purpose.
Experimental methods such as X-ray crystallography can yield exact data on molecular packing in the solid state, a critical factor influencing charge transport properties. Spectroscopic techniques, including UV-Vis absorption and photoluminescence spectroscopy, are employed to examine electronic transitions and excited-state dynamics.
In concert with these experimental investigations, computational approaches like density functional theory (DFT) and time-dependent DFT (TD-DFT) can offer valuable insights into the electronic structure, molecular orbital energies, and optical properties of these materials. Molecular dynamics (MD) simulations can be used to analyze the conformational dynamics and morphology of polymers and frameworks derived from this compound. This integrated methodology facilitates the rational design of novel materials with optimized properties for targeted applications.
Expansion into Interdisciplinary Fields of Chemical Science for Diverse Applications
The adaptability of this compound presents opportunities for its use in a range of interdisciplinary fields beyond materials science. In medicinal chemistry, for example, the dibenzothiophene scaffold is present in some biologically active molecules. The aldehyde groups of this compound could be utilized to synthesize new derivatives for assessment as potential therapeutic agents.
In supramolecular chemistry, the molecule's rigid and directional characteristics make it a superior building block for assembling complex, self-organized structures like molecular cages and capsules. These structures could have applications in host-guest chemistry, molecular recognition, and drug delivery.
Moreover, the creation of chemosensors for detecting specific ions or molecules is another promising research avenue. By attaching suitable recognition units to the this compound framework, it is feasible to design sensors that display a change in their optical or electronic properties when they bind to the target analyte. acs.org
| Field | Potential Application | Rationale |
| Medicinal Chemistry | Therapeutic agents | Dibenzothiophene scaffold in bioactive molecules |
| Supramolecular Chemistry | Molecular cages, host-guest chemistry | Rigid building block for self-assembly |
| Chemical Sensing | Chemosensors | Platform for incorporating recognition units |
Q & A
Basic: What are the standard synthetic routes for preparing Dibenzothiophene-2,8-dicarbaldehyde, and what critical parameters influence reaction yield?
Answer:
A common synthetic approach involves the Vilsmeier-Haack formylation of dibenzothiophene derivatives, where dialdehydes are generated via controlled oxidation or formylation reactions. For example, in the synthesis of carbazole-based dialdehydes, key steps include the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under anhydrous conditions . Critical parameters affecting yield include:
- Temperature control : Maintaining 0–5°C during formylation to prevent side reactions.
- Solvent selection : Dichloromethane or chloroform for optimal reagent solubility.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate pure dialdehydes.
Yield optimization often requires iterative adjustment of stoichiometry (e.g., POCl₃ equivalents) and reaction time (typically 12–24 hours) .
Basic: How is the purity and structural integrity of this compound typically verified in synthetic chemistry research?
Answer:
Rigorous characterization combines:
- NMR spectroscopy : Proton NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) confirms aldehyde proton signals (δ ~9.7 ppm) and aromatic integration patterns. For example, in 5,11-dihydroindolo[3,2-b]carbazole derivatives, aldehyde protons appear as singlets, while substituents like methoxy groups show distinct coupling .
- Elemental analysis : Matching calculated and observed C/H/N ratios (e.g., C: 80.89% vs. 80.96% observed) validates purity .
- Melting point determination : Sharp melting ranges (e.g., 182–183°C) indicate crystalline homogeneity .
Advanced: How can researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?
Answer:
Discrepancies often arise from solvent effects , conformational isomerism , or impurity interference . Methodological solutions include:
- Comparative analysis : Cross-referencing with literature data for analogous compounds (e.g., 2,8-dicyano derivatives) to identify expected shift ranges .
- DFT calculations : Using density functional theory to predict chemical shifts and compare with experimental data.
- 2D NMR techniques : HSQC and HMBC to resolve ambiguous coupling patterns or confirm connectivity in complex derivatives .
Advanced: What strategies are employed to enhance the solubility and processability of this compound in polymer matrix applications?
Answer:
Modifications focus on side-chain engineering and functional group incorporation :
- Alkoxy substitution : Introducing hexyl or dodecyl chains improves solubility in non-polar solvents (e.g., toluene) .
- Phosphine oxide derivatives : As seen in dibenzothiophene-2,8-diylbis(diphenylphosphine oxide), polar groups enhance compatibility with hydrophilic matrices .
- Co-polymerization : Incorporating dialdehydes into conjugated polymers via Suzuki-Miyaura coupling to balance solubility and electronic properties .
Basic: What safety precautions are recommended when handling Dibenzothiophene derivatives in laboratory settings?
Answer:
Based on GHS classifications:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (GHS07: H302—harmful if swallowed) .
- First aid : Immediate rinsing with water for skin contact; medical observation for 48 hours post-exposure due to delayed toxicity risks .
Advanced: What computational methods are suitable for predicting the electronic properties of this compound in optoelectronic device design?
Answer:
- TD-DFT : Time-dependent density functional theory predicts absorption/emission spectra by analyzing π→π* transitions in the dibenzothiophene core.
- Bandgap engineering : Substitution with electron-withdrawing groups (e.g., cyano) lowers LUMO levels, enhancing electron transport in organic semiconductors .
- Charge transport modeling : Marcus theory applied to evaluate hole/electron mobility in thin-film configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
